4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

Lipophilicity Physicochemical Properties Medicinal Chemistry

This trifluoromethylated pyridinol (CAS 1227602-64-3) is a privileged building block for agrochemical and pharmaceutical discovery. Its distinct substitution pattern (4-chloro, 3-hydroxy) and lipophilic profile (LogP=2.46) are critical for structure-activity relationships (SAR). The 4-chloro handle enables efficient cross-coupling diversification, while generic substitution risks invalidating entire synthetic routes. Procure only high-purity, authenticated material to ensure reproducible results in lead optimization and ligand synthesis.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1227602-64-3
Cat. No. B1529897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
CAS1227602-64-3
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)O)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H
InChIKeyOUVLKNCRSYTXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227602-64-3): Sourcing and Procurement Guide for Research Laboratories


4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227602-64-3) is a heterocyclic building block, chemically defined as a trifluoromethylated pyridinol featuring a chlorine substituent at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C6H3ClF3NO with a molecular weight of 197.54 g/mol [1]. This compound belongs to the important class of trifluoromethylpyridine (TFMP) derivatives, which are recognized as a privileged structural motif in the discovery of novel agrochemicals and pharmaceuticals [2]. Its value as an intermediate is underpinned by the unique combination of physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity in downstream products [3].

Why Generic Substitution for 4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is Scientifically Unsound


Generic substitution among pyridinol analogs is a high-risk procurement strategy due to the extreme sensitivity of downstream molecular properties to subtle changes in substituent pattern. The presence, type, and position of functional groups on the pyridine ring profoundly impact the physicochemical properties of final products, including lipophilicity (logP), pKa, and the tautomeric equilibrium between hydroxypyridine and pyridone forms [1]. For instance, the introduction of a chlorine atom at different positions can significantly alter the compound's reactivity in metal-catalyzed cross-coupling reactions and its interaction with biological targets. Molecular matched pair analysis has revealed that even minor alterations can lead to substantial differences in agronomic and pharmacological properties [2]. Therefore, replacing 4-chloro-3-hydroxy-2-(trifluoromethyl)pyridine with a different regioisomer or a structurally similar but non-identical analog without rigorous empirical validation risks invalidating entire synthetic routes and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine Against Key Analogs


Lipophilicity (LogP) Comparison Against 4-Chloromethyl Analog

When evaluating 4-chloro-3-hydroxy-2-(trifluoromethyl)pyridine against its closest commercially available analog, 4-(chloromethyl)-3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1227562-18-6), a key differentiator is their calculated lipophilicity. The target compound exhibits a higher computed LogP value, indicating a more favorable partition coefficient for applications requiring enhanced membrane permeability or non-polar media solubility [1]. This property difference is quantifiable and directly attributable to the structural variation between a 4-chloro and a 4-chloromethyl substituent [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Physicochemical Profile Comparison Against Non-Chlorinated Analog

Comparison of the target compound with its non-chlorinated structural analog, 3-hydroxy-2-(trifluoromethyl)pyridine (CAS 1063697-17-5), reveals a substantial difference in molecular weight (ΔMW ≈ 34.44 g/mol) and a measurable increase in lipophilicity (ΔLogP ≈ 0.23) [1][2]. The presence of the chlorine atom on the pyridine ring accounts for these differences and provides a distinct chemical handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which is absent in the non-halogenated analog [3].

Physicochemical Properties Structural Biology Drug Design

Synthetic Versatility: Regioselective Functionalization Advantage

The target compound possesses a unique substitution pattern that is challenging to achieve selectively. The synthesis of pyridine derivatives with electron-withdrawing substituents like the trifluoromethyl group typically yields the 6-substituted pyridine, making the 4-substituted pattern of this compound a synthetically valuable and less common isomer [1]. The presence of a hydroxyl group at the 3-position makes it a suitable precursor for subsequent palladium-catalyzed reactions, enabling the efficient construction of diverse libraries of functionalized pyridine and bipyridine derivatives [2]. This contrasts with the non-halogenated analog, which lacks the reactive chlorine handle for cross-coupling.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Strategic Application Scenarios for 4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine in R&D


Scaffold for Designing Novel Trifluoromethylpyridine (TFMP)-Based Agrochemicals

This compound is a premier building block for the synthesis of new crop protection agents. Its structure aligns with the trifluoromethylpyridine motif found in over 20 commercialized agrochemicals with ISO common names [1]. The distinct lipophilic profile (LogP = 2.46) [2] and the reactive chlorine handle make it an ideal starting material for developing next-generation herbicides, fungicides, and insecticides with optimized physicochemical and biological properties [3].

Advanced Intermediate for Optimizing ADME Properties in Drug Discovery

In medicinal chemistry, the strategic incorporation of a trifluoromethyl group is a validated approach to enhance metabolic stability and modulate lipophilicity [1]. The calculated LogP of 2.46 [2] for this specific intermediate provides a quantifiable baseline for optimizing the ADME profile of lead compounds. Its utility is particularly relevant in programs targeting central nervous system (CNS) disorders or developing kinase inhibitors where membrane permeability is critical .

Versatile Synthon for Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro substituent on the pyridine ring serves as a powerful functional handle for diverse cross-coupling reactions. This compound is explicitly noted as a suitable precursor for palladium-catalyzed transformations, enabling the rapid and efficient diversification of the pyridine core [4]. This synthetic versatility is a key differentiator from non-halogenated analogs like 3-hydroxy-2-(trifluoromethyl)pyridine [5], which lack this reactive site for modular synthesis.

Synthesis of Functionalized Bipyridine Ligands and Complexes

The 3-hydroxy group can be readily functionalized to install additional coordinating moieties. Combined with the 4-chloro leaving group for cross-coupling, this compound is an excellent precursor for creating novel bipyridine ligands [4]. These ligands are of high value in coordination chemistry, catalysis, and materials science, offering a direct pathway to complex molecular architectures not easily accessible from other starting materials.

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